

# mechanistic comparison of thermal vs. photochemical Curtius rearrangement

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## Compound of Interest

Compound Name: Benzoyl azide

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## A Mechanistic Showdown: Thermal vs. Photochemical Curtius Rearrangement

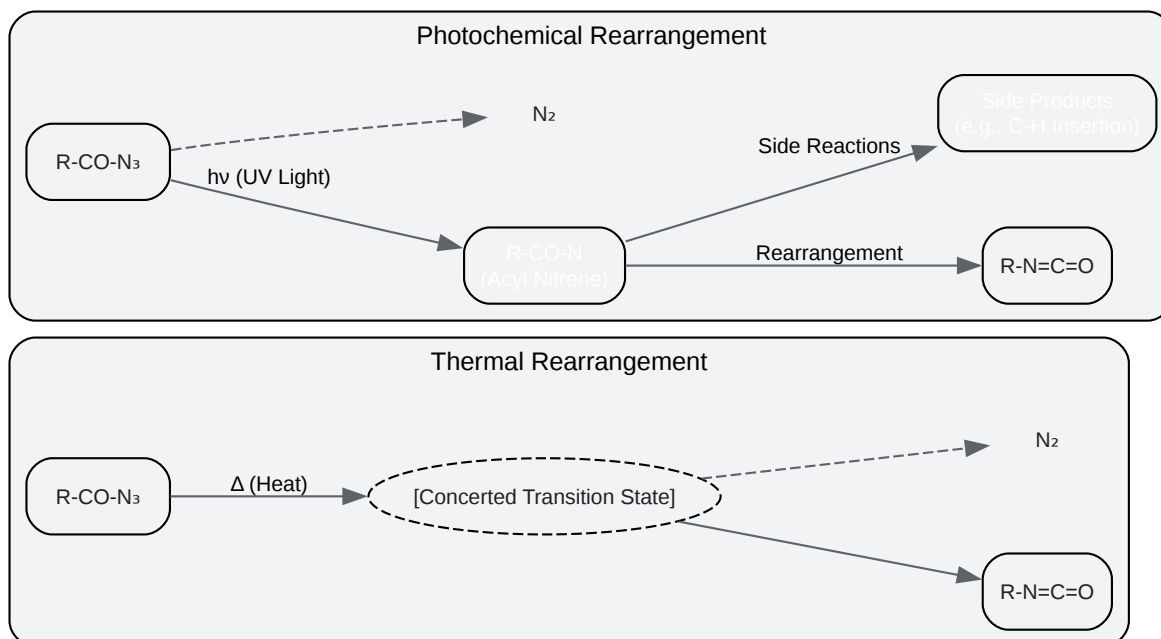
The Curtius rearrangement, a cornerstone of organic synthesis for converting carboxylic acids to amines, can be initiated by either heat or light. While both pathways proceed via an acyl azide intermediate, the underlying mechanisms diverge significantly, leading to distinct product profiles and synthetic considerations. This guide provides a detailed mechanistic comparison, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

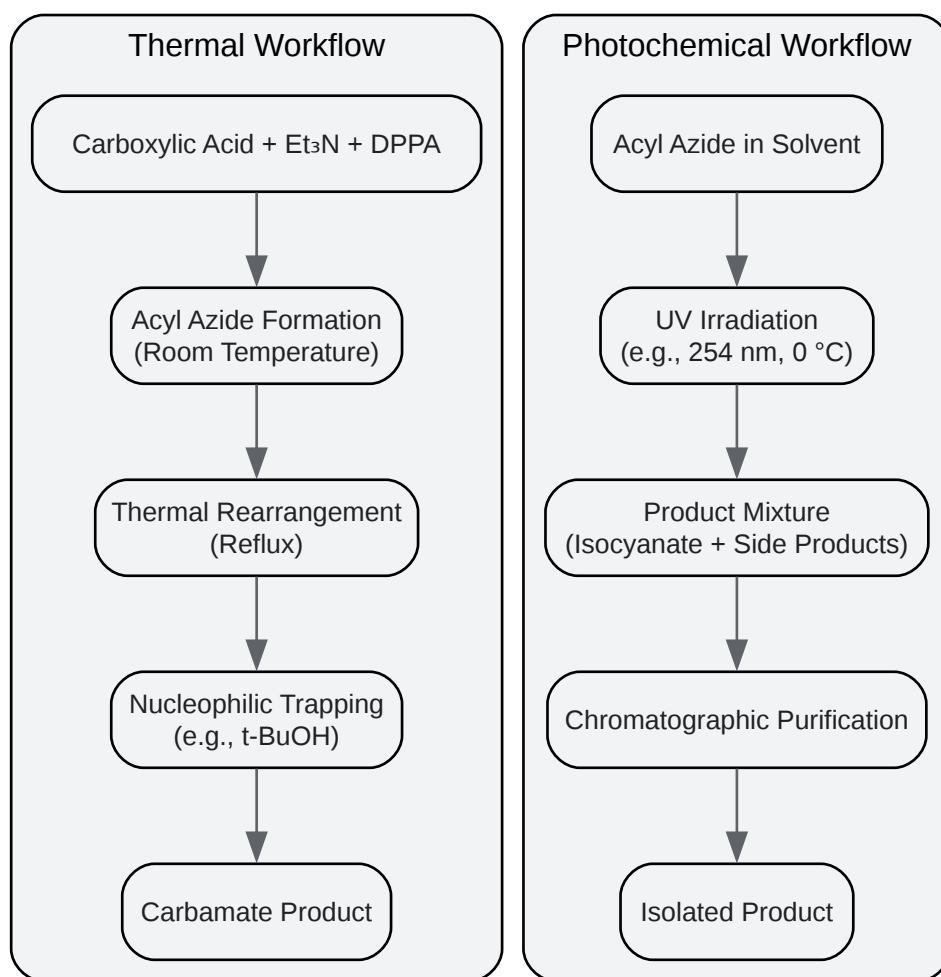
### Mechanistic Pathways: A Tale of Two Intermediates

The fundamental difference between the thermal and photochemical Curtius rearrangement lies in the nature of the reactive intermediate. The thermal route is characterized by a concerted mechanism, whereas the photochemical pathway involves a stepwise process via a highly reactive acyl nitrene.

**Thermal Curtius Rearrangement:** In the presence of heat, the acyl azide undergoes a concerted rearrangement where the loss of nitrogen gas and the migration of the R group occur simultaneously. This concerted process bypasses the formation of a discrete nitrene intermediate, leading directly to the formation of an isocyanate.<sup>[1][2]</sup> This mechanism ensures high stereochemical retention at the migrating carbon.<sup>[1][3]</sup>

Photochemical Curtius Rearrangement: Upon irradiation with UV light, the acyl azide is excited, leading to the cleavage of the nitrogen-nitrogen bond and the formation of a short-lived, highly reactive acyl nitrene intermediate along with nitrogen gas.<sup>[1][2]</sup> This nitrene can then either rearrange to the isocyanate or undergo undesirable side reactions, such as C-H bond insertion or addition to double bonds.<sup>[1][2]</sup> Consequently, the photochemical route often results in a mixture of products and lower yields of the desired isocyanate compared to the thermal method.<sup>[1]</sup>





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## References

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